molecular formula C10H19NO2 B2442277 Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1366068-12-3

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B2442277
CAS No.: 1366068-12-3
M. Wt: 185.267
InChI Key: BCJQZVQFDKFWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol It is a derivative of cyclobutane, featuring a tert-butyl ester group and an aminomethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with aminomethyl chloride to yield the final product . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound's structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its unique cyclobutane framework can influence the physicochemical properties of derivatives, enhancing their bioactivity. For instance, studies have shown that substituting a tert-butyl group with other moieties can modulate lipophilicity and metabolic stability, which are critical factors in drug design .

Compound NameStructureActivityReference
BuclizineCyclobutane derivativeAntihistamine
ButenafineCyclobutane derivativeAntifungal
PyvhydrazineCyclobutane derivativeAntidepressant

Case Studies
Research has demonstrated that the incorporation of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate into existing pharmaceutical frameworks can enhance their therapeutic profiles. For example, derivatives synthesized from this compound exhibited improved anti-inflammatory effects compared to traditional structures .

Synthetic Methodologies

The synthesis of this compound has been explored using various organic reactions. One notable method involves the use of coupling reagents to facilitate the formation of amide bonds, which are crucial for creating complex molecules with desired biological activities.

Synthetic Pathway Overview

  • Starting Materials: Cyclobutane carboxylic acids and amines.
  • Reagents: Coupling agents such as EDCI and HOBt.
  • Conditions: Typically performed under anhydrous conditions to prevent hydrolysis.

Recent studies have highlighted the potential biological activities associated with this compound and its derivatives. These compounds have shown promise in various assays, including cytotoxicity against cancer cell lines and anti-malarial properties.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against carcinoma cells
AntimalarialEnhanced activity observed
Anti-inflammatoryPromising results compared to standards

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tert-butyl group significantly affect the compound's biological properties. The presence of specific functional groups can enhance interactions with biological targets, leading to improved efficacy.

Table 3: Structural Features and Their Functions

Structural FeatureFunctionality
Tert-butyl groupIncreases lipophilicity and stability
Aminomethyl groupEnhances receptor binding through hydrogen bonding
Cyclobutane frameworkInfluences overall molecular conformation

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane core but differ in their functional groups.

    Aminomethyl-substituted compounds: Compounds with aminomethyl groups attached to different ring systems or backbones.

Uniqueness

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is unique due to the combination of the cyclobutane ring and the tert-butyl ester group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .

Biological Activity

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its structural features and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with an aminomethyl group and a tert-butyl ester functional group. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, with a molecular weight of approximately 199.28 g/mol. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanisms by which it exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate physiological processes.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis due to its ability to protect amine functionalities. The tert-butoxycarbonyl (Boc) group allows for selective reactions during the synthesis of complex peptides, facilitating studies on biochemical pathways involving amino acids.

Synthesis and Evaluation

A study focused on the synthesis of various cyclobutane derivatives demonstrated that modifying functional groups can significantly alter biological activity. For example, the introduction of different substituents on the cyclobutane ring was shown to enhance enzyme inhibition properties . This underscores the importance of structural modifications in optimizing biological activity.

Interaction Studies

Research involving interaction studies with nucleophiles and electrophiles has provided insights into the reactivity of this compound in biological systems. These studies are crucial for understanding its potential therapeutic applications, particularly in drug design where selective reactivity is essential.

Summary Table of Biological Activities

Activity Description References
AntiviralPotential activity against SARS-CoV-2 through enzyme inhibition
Enzyme InhibitionModulation of enzyme activities through binding interactions
Peptide SynthesisRole as a building block in peptide synthesis due to protective Boc group

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJQZVQFDKFWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of Raney Ni (0.6 g, 13.19 mmol) in MeOH (30 ml) in a hydrogenation steel pressure vessel was treated with 1-cyano-cyclobutanecarboxylic acid tert-butyl ester (2.39 g, 13.19 mmol). The reaction mixture was placed under an atmosphere of hydrogen (3 bar) overnight. The mixture was filtered and concentrated in vacuo. The residue was dissolved in MeOH and passed through a 20 g Isolute® SCX-2 cartridge. The cartridge was washed with MeOH followed by product 7M ammonia in MeOH. The ammonia washings were concentrated in vacuo to afford the title product which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 2.45 (2H, m), 2.01-1.67 (6H, m), 0.49 (9H, s).
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.